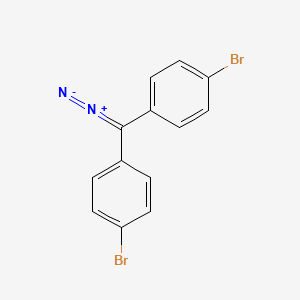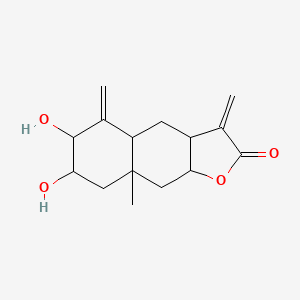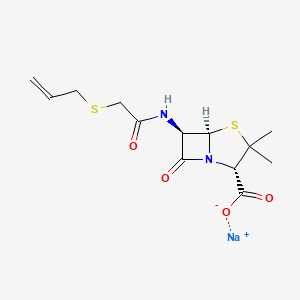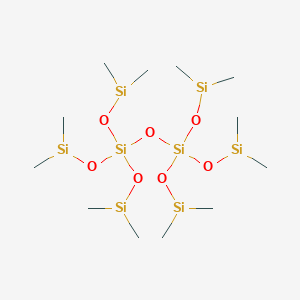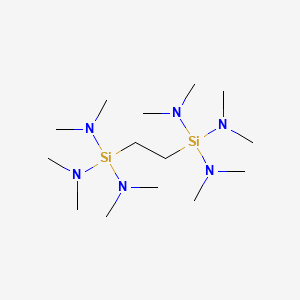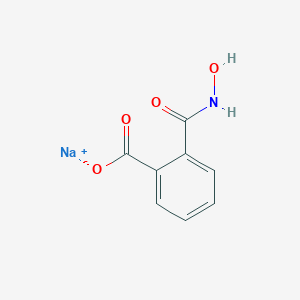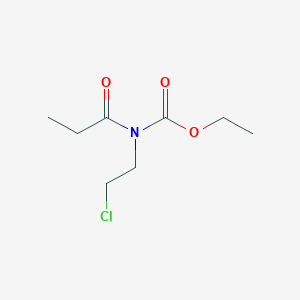
Ethyl(2-chloroethyl)propanoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2-chloroethyl)propanoylcarbamate is an organic compound with a unique structure that combines elements of carbamates and chlorinated hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-chloroethyl)propanoylcarbamate typically involves the reaction of 2-chloroethylamine with ethyl propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2-chloroethylamine+ethyl propanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-chloroethyl)propanoylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-chloroethylamine and ethyl propanoate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or primary amines can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Products such as 2-hydroxyethylcarbamate or substituted carbamates.
Hydrolysis: 2-chloroethylamine and ethyl propanoate.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Ethyl(2-chloroethyl)propanoylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl(2-chloroethyl)propanoylcarbamate involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl chloroacetate
- 2-chloroethyl carbamate
- Propanoyl chloride derivatives
Uniqueness
Ethyl(2-chloroethyl)propanoylcarbamate is unique due to its combination of a carbamate group with a chlorinated ethyl chain This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds
Properties
CAS No. |
13670-26-3 |
|---|---|
Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
ethyl N-(2-chloroethyl)-N-propanoylcarbamate |
InChI |
InChI=1S/C8H14ClNO3/c1-3-7(11)10(6-5-9)8(12)13-4-2/h3-6H2,1-2H3 |
InChI Key |
AAYIGPHEBPHEIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCCl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


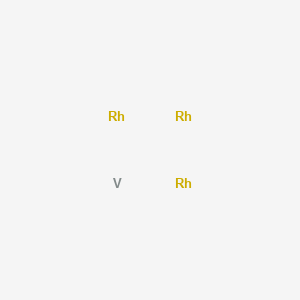
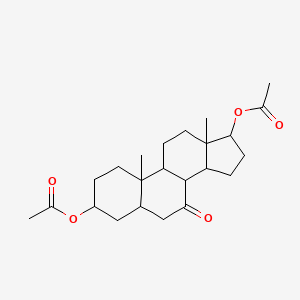
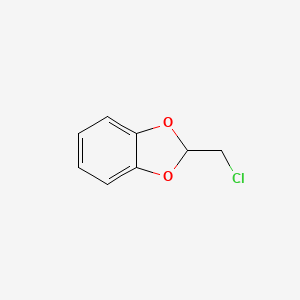
![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)

![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)
